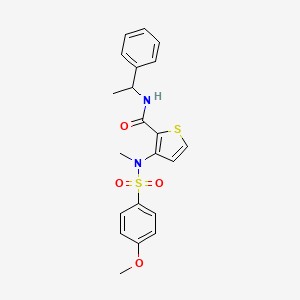

3-(N-methyl4-methoxybenzenesulfonamido)-N-(1-phenylethyl)thiophene-2-carboxamide

Description

This compound belongs to the thiophene-2-carboxamide class, characterized by a thiophene ring substituted at the 2-position with a carboxamide group. The structure includes a 4-methoxybenzenesulfonamido moiety at the 3-position of the thiophene ring and an N-(1-phenylethyl) substituent on the amide nitrogen.

Properties

IUPAC Name |

3-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(1-phenylethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S2/c1-15(16-7-5-4-6-8-16)22-21(24)20-19(13-14-28-20)23(2)29(25,26)18-11-9-17(27-3)10-12-18/h4-15H,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHDMSQSMQKJRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(N-methyl-4-methoxybenzenesulfonamido)-N-(1-phenylethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound features a thiophene ring, a sulfonamide group, and a carboxamide moiety, which are critical for its biological interactions. The presence of these functional groups influences its solubility, binding affinity to target proteins, and overall pharmacological profile.

Research indicates that compounds similar to 3-(N-methyl-4-methoxybenzenesulfonamido)-N-(1-phenylethyl)thiophene-2-carboxamide may exert their effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in modulating protein phosphatase 2A (PP2A) methylation, which is crucial for various signaling pathways involved in cell proliferation and apoptosis .

- Induction of Apoptosis : Studies on related thiophene derivatives demonstrate that they can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .

Antitumor Activity

The compound's antitumor efficacy has been evaluated against various human cancer cell lines. Notably, it has been reported to induce significant cytotoxic effects at low micromolar concentrations. The following table summarizes findings from relevant studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Chronic Myelogenous Leukemia) | 2.5 | Apoptosis via caspase activation |

| MCF7 (Breast Cancer) | 5.0 | Mitochondrial dysfunction |

| A549 (Lung Cancer) | 3.0 | DNA fragmentation and cell cycle arrest |

Antibacterial Activity

In addition to its antitumor properties, the compound exhibits antibacterial activity. A recent study indicated that derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Activity Index (%) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 83.3 | Ampicillin |

| Escherichia coli | 86.9 | Ampicillin |

| Bacillus subtilis | 82.6 | Ampicillin |

| Pseudomonas aeruginosa | 64.0 | Ampicillin |

Case Studies

- Antitumor Efficacy : A study demonstrated that treatment with the compound resulted in a marked reduction in tumor size in xenograft models of breast cancer, supporting its potential as a therapeutic agent .

- Antibacterial Properties : Another investigation revealed that the compound effectively inhibited biofilm formation in E. coli, suggesting its utility in treating infections associated with biofilm-related resistance .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The mechanism of action may involve:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by interfering with mitochondrial pathways.

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression, such as acetylcholinesterase and other metabolic enzymes.

Case Study: Cytotoxic Effects

In vitro studies have demonstrated that derivatives of this compound show selective toxicity towards various cancer cell lines, including breast and colon cancer cells. For example, compounds structurally related to 3-(N-methyl-4-methoxybenzenesulfonamido)-N-(1-phenylethyl)thiophene-2-carboxamide exhibited IC50 values in the low micromolar range against these cells, suggesting a potential for development into anticancer agents .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Its structural features may enhance its ability to disrupt microbial cell wall synthesis.

Case Study: Antimicrobial Efficacy

A study published in MDPI highlighted that modifications to the sulfonamide group significantly increased antimicrobial potency against gram-positive bacteria. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 256 µg/mL, indicating strong antimicrobial potential .

Synthetic Methodologies

The synthesis of 3-(N-methyl-4-methoxybenzenesulfonamido)-N-(1-phenylethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. Key synthetic routes include:

- Substitution Reactions : Introducing the sulfonamide and methoxyphenyl groups through nucleophilic aromatic substitution.

- Catalytic Methods : Utilizing catalysts such as palladium to facilitate coupling reactions.

Table 1: Summary of Synthetic Routes

| Step | Reaction Type | Reagents Used | Conditions |

|---|---|---|---|

| 1 | Substitution | Boronic acids | Controlled temperature |

| 2 | Coupling | Palladium catalysts | Inert atmosphere |

| 3 | Oxidation | Hydrogen peroxide | Temperature-controlled |

Potential Therapeutic Uses

Given its biological activities, 3-(N-methyl-4-methoxybenzenesulfonamido)-N-(1-phenylethyl)thiophene-2-carboxamide holds promise for therapeutic applications in:

- Cancer Treatment : As a potential candidate for new anticancer drugs targeting specific cancer pathways.

- Infectious Diseases : As an antimicrobial agent effective against resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene-2-Carboxamide Derivatives ()

A series of N-substituted thiophene-2-carboxamides (T-IV-B to T-IV-I) were synthesized via condensation of 4-(acetyl phenyl) thiophene-2-carboxamide with substituted benzaldehydes. Key structural differences from the target compound include:

- Arylacryloyl substituents (e.g., p-tolyl, 4-hydroxyphenyl, nitroaryl) instead of the methoxybenzenesulfonamido group.

- Simpler amide substituents (e.g., phenyl rings without phenylethyl chains).

| Compound | Substituent | Yield (%) | Notable IR Features |

|---|---|---|---|

| T-IV-B () | p-Tolylacryloyl | 74 | N-H, C=O, C=C, CH3 |

| T-IV-H () | 2-Nitrophenylacryloyl | 63 | NO2, C=O, C=C |

| T-IV-I () | 3-Nitrophenylacryloyl | 69 | NO2, C=O, C=C |

The target compound’s methoxybenzenesulfonamido group introduces steric and electronic effects distinct from the acryloyl substituents in these analogs. Sulfonamides typically enhance solubility and binding affinity to proteins compared to acryloyl groups .

N-(2-Nitrophenyl)Thiophene-2-Carboxamide ()

This analog features a 2-nitroaniline substituent instead of the phenylethyl and sulfonamido groups. Key differences:

- Dihedral angles between the thiophene and benzene rings (8.5–13.5° vs. likely larger angles in the target compound due to bulkier substituents).

Pharmacologically Active Analogs

SAG Derivatives ()

SAG (Smoothened agonist) and its analogs, such as SAG1.5, are benzo[b]thiophene-2-carboxamides with pyridinyl and cyclohexyl substituents. Unlike the target compound:

- Core structure : Benzo[b]thiophene vs. simple thiophene.

- Substituents : Pyridinyl and cyclohexyl groups vs. methoxybenzenesulfonamido and phenylethyl.

These differences highlight how structural variations influence target selectivity (e.g., SAG activates Smoothened receptors, while sulfonamides may modulate other pathways) .

AS 1949490 ()

This SHIP2 inhibitor shares the N-(1-phenylethyl) substituent and thiophene-2-carboxamide core with the target compound. Key distinctions:

Sulfonyl-Containing Analogs ()**

N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)Methanesulfonyl]Thiophene-2-Carboxamide features a sulfonyl group but differs in:

- Substituents : Dual chlorophenyl groups vs. methoxybenzenesulfonamido and phenylethyl.

- Molecular weight: 426.34 g/mol vs. ~371–400 g/mol (estimated for the target compound). Sulfonyl groups are known to improve metabolic stability, suggesting the target compound may exhibit longer half-life than non-sulfonylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.